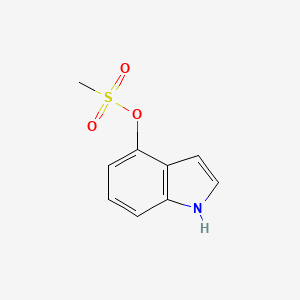

4-(Methanesulfonyloxy)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

1H-indol-4-yl methanesulfonate |

InChI |

InChI=1S/C9H9NO3S/c1-14(11,12)13-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |

InChI Key |

SEOWQFGPKAUNPH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC2=C1C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Substituted Indoles with Methanesulfonyloxy Functionality

Strategies for Regioselective C4-Functionalization of Indoles

Introduction of Oxygen Functionality at C4

A common and effective strategy for the synthesis of 4-(methanesulfonyloxy)indole involves the initial preparation of 4-hydroxyindole (B18505). This precursor provides a reactive handle for the subsequent introduction of the methanesulfonyloxy group.

One established method involves the Bischler-Möhlau reaction . A modified version of this reaction utilizes the condensation of m-aminophenol with benzoin (B196080) at a lower temperature than traditionally employed, which can lead to the formation of both 4-hydroxy and 6-hydroxy isomers. chimicatechnoacta.ruresearchgate.netmdpi.com The reaction of 3-aminophenol (B1664112) with benzoin can yield a mixture of 4-hydroxy-2,3-diphenylindole and 6-hydroxy-2,3-diphenylindole, which can then be separated. mdpi.com

Another approach starts from 1,3-cyclohexanedione (B196179) and 2-aminoethanol . This method involves the formation of an enamine intermediate, which is subsequently converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported or framework metal catalyst. google.com A patented procedure describes the reaction of 1,3-cyclohexanedione with 2-aminoethanol in toluene (B28343) with p-toluenesulfonic acid to form the enamine, followed by catalytic conversion to 4-hydroxyindole. google.com

Microwave-assisted dehydrogenative aromatization of an oxoindole represents a more contemporary and efficient method. actascientific.com This process can significantly reduce reaction times. The synthesis involves a two-step reaction, for instance, using copper(II) bromide followed by lithium bromide and lithium carbonate under microwave irradiation to convert an oxoindole to the corresponding hydroxyindole. actascientific.com

A classical, albeit multi-step, approach begins with 6-nitrosalicylaldehyde . The condensation of 6-nitrosalicylaldehyde with nitromethane, followed by treatment with acetic anhydride (B1165640) and sodium acetate (B1210297), yields an acetoxystyrene derivative. This intermediate is then reduced to 4-acetoxyindole, which upon hydrolysis, provides 4-hydroxyindole. chemicalbook.com

| Method | Starting Materials | Key Steps | Noteworthy Aspects |

| Modified Bischler-Möhlau Reaction | m-Aminophenol, Benzoin | Condensation | Can produce a mixture of 4- and 6-hydroxy isomers. chimicatechnoacta.ruresearchgate.netmdpi.com |

| From 1,3-Cyclohexanedione | 1,3-Cyclohexanedione, 2-Aminoethanol | Enamine formation, Catalytic dehydrogenation | Avoids high-pressure conditions and uses inexpensive starting materials. google.com |

| Microwave-Assisted Dehydrogenation | Oxoindole | Dehydrogenative aromatization | Offers rapid synthesis with good yields. actascientific.com |

| From 6-Nitrosalicylaldehyde | 6-Nitrosalicylaldehyde, Nitromethane | Condensation, Reduction, Hydrolysis | A lengthy but established route. chemicalbook.com |

Once 4-hydroxyindole is obtained, the hydroxyl group is converted to the methanesulfonyloxy group through a process known as mesylation. This reaction typically involves treating the 4-hydroxyindole with methanesulfonyl chloride (MsCl) in the presence of a suitable base.

A general procedure for this transformation involves dissolving the 4-hydroxyindole derivative in a suitable solvent, such as dichloromethane (B109758), and adding a base, for example, triethylamine (B128534). Methanesulfonyl chloride is then added dropwise, often at a reduced temperature (e.g., 0-5 °C), to control the exothermic reaction. The reaction mixture is stirred until completion, after which it is worked up to isolate the this compound product. A patent describes a similar procedure where a protected 1-(p-toluenesulfonyl)-4-hydroxyindole is reacted with methanesulfonyl chloride. google.com The choice of base and reaction conditions can be critical to prevent side reactions and ensure a high yield of the desired product. The reaction of sulfene, generated in situ from methanesulfonyl chloride and triethylamine, with enamines derived from 4,5,6,7-tetrahydroindol-4-ones has also been reported. nih.gov

| Reactant | Reagent | Base | General Conditions |

| 4-Hydroxyindole (or its N-protected derivative) | Methanesulfonyl Chloride (MsCl) | Triethylamine or other non-nucleophilic base | Anhydrous solvent (e.g., dichloromethane), controlled temperature (0-25 °C). google.com |

Direct C4-Methanesulfonylation Approaches

Direct introduction of a methanesulfonyloxy group at the C4 position of an unsubstituted indole (B1671886) is not a commonly employed synthetic strategy. The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes regioselective functionalization at C4 challenging without the use of directing groups. Research on direct C-H functionalization of indoles has primarily focused on the introduction of aryl, alkyl, or other carbon-based substituents, often requiring transition metal catalysis and a directing group at the C3 position to achieve C4 selectivity. There is a lack of reported methods for the direct C4-methanesulfonylation of indole.

Classical Indole Synthesis Adaptations for 4-Substitution

Classical indole syntheses can be adapted to produce 4-substituted indoles by using appropriately substituted starting materials.

Modified Fischer Indole Synthesis for 4-Substituted Analogues

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system. wikipedia.orgtestbook.combyjus.comnih.gov It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgtestbook.combyjus.comnih.gov

To synthesize a 4-substituted indole, such as a precursor to this compound, one would start with a phenylhydrazine bearing a suitable substituent at the meta-position relative to the hydrazine (B178648) group. For instance, to synthesize 4-methoxyindole (B31235), a close analogue of 4-hydroxyindole, one could employ 3-methoxyphenylhydrazine as the starting material. The reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone, followed by acid-catalyzed cyclization, would yield the 4-methoxyindole. A detailed synthetic protocol for 4-methoxyindole involves the reductive cyclization of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine, which is prepared from 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com The resulting 4-methoxyindole can then potentially be demethylated to 4-hydroxyindole, although this adds extra steps to the synthesis.

The choice of the acid catalyst (Brønsted or Lewis acids), solvent, and reaction temperature can significantly influence the outcome of the Fischer indole synthesis, including the regioselectivity when unsymmetrical ketones are used. wikipedia.org

| Phenylhydrazine Precursor | Carbonyl Component | Product |

| 3-Methoxyphenylhydrazine | Acetaldehyde or equivalent | 4-Methoxyindole |

| 3-(Benzyloxy)phenylhydrazine | Acetaldehyde or equivalent | 4-(Benzyloxy)indole |

Bartoli Indole Synthesis for Sterically Hindered and Substituted Systems

The Bartoli indole synthesis is a powerful method for constructing indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgrsc.org A key characteristic of this reaction is the requirement for a substituent at the ortho position of the nitro group; the reaction often fails in its absence. wikipedia.orgchemeurope.com The steric bulk of this ortho group is believed to facilitate the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgyoutube.com Typically, three equivalents of the Grignard reagent are necessary: the first reacts with the nitro group to form a nitrosoarene intermediate, the second adds to the nitroso group, and the third acts as a base in a later step. chemeurope.comyoutube.com

This methodology is particularly renowned for its ability to generate 7-substituted indoles, a class of compounds that are often difficult to prepare using other classical methods. wikipedia.orgrsc.org However, by employing strategic modifications, the Bartoli synthesis can be a viable route to 4-substituted systems. A notable advancement is the Dobbs modification, which utilizes an ortho-bromo substituent as a sterically demanding directing group that can be subsequently removed. wikipedia.orgchemeurope.com This approach allows for the synthesis of 7-bromoindoles, which, after reductive debromination, yield 7-unsubstituted indoles. organic-chemistry.org

For the synthesis of a this compound precursor, one could envision a route starting from a 2,3-disubstituted nitroarene, such as 2-bromo-3-methoxynitrobenzene. The Bartoli reaction would proceed using the bromo group as the ortho director to form a 7-bromo-4-methoxyindole. Subsequent removal of the bromine atom via radical reduction, followed by ether cleavage and mesylation, would yield the target compound.

Table 1: Key Features of the Bartoli Indole Synthesis

| Feature | Description | Reference |

| Starting Materials | ortho-Substituted nitroarene, vinyl Grignard reagent (3 equiv.) | jk-sci.com |

| Key Intermediate | Nitrosoarene | wikipedia.orgchemeurope.com |

| Crucial Step | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | wikipedia.org |

| Primary Products | 7-Substituted Indoles | rsc.org |

| Key Advantage | Access to sterically hindered indoles, especially at C7. | wikipedia.org |

| Modification | Use of a removable ortho-bromo directing group (Dobbs modification). | chemeurope.comorganic-chemistry.org |

Leimgruber-Batcho and Reissert Indole Syntheses for Regiospecificity

When precise control over substituent placement (regiospecificity) is paramount, the Leimgruber-Batcho and Reissert syntheses are highly effective options. Both methods begin with substituted o-nitrotoluenes, allowing the final substitution pattern of the indole's benzene (B151609) ring to be defined from the outset.

The Leimgruber-Batcho indole synthesis is a two-step process prized for its mild conditions, high yields, and operational simplicity, making it a staple in the pharmaceutical industry. wikipedia.org The first step involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine (B122466), to form a β-nitroenamine. wikipedia.orgresearchgate.net This intermediate, which is often a vividly colored red compound, is then subjected to reductive cyclization using various reagents like H₂ with Pd/C, Raney nickel, or sodium hydrosulfite to furnish the indole. wikipedia.orgclockss.org The regiospecific synthesis of a 4-substituted indole is achieved by starting with a 2-methyl-3-substituted nitrobenzene. buu.ac.thresearchgate.net For instance, 3-benzyloxy-2-methylnitrobenzene could be converted to 4-benzyloxyindole, a direct precursor to 4-hydroxyindole.

The Reissert indole synthesis provides another dependable route. It begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (potassium ethoxide is often preferred) to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid, to form an indole-2-carboxylic acid. wikipedia.org This carboxylic acid group can be retained or, if desired, removed via thermal decarboxylation to yield an indole unsubstituted at the C2 position. wikipedia.org The regiospecificity is, as with the Leimgruber-Batcho method, dictated by the substitution on the starting o-nitrotoluene.

Table 2: Comparison of Leimgruber-Batcho and Reissert Syntheses for Regiospecificity

| Feature | Leimgruber-Batcho Synthesis | Reissert Synthesis |

| Starting Material | o-Nitrotoluene | o-Nitrotoluene |

| Key Reagents | DMFDMA, Pyrrolidine; Reducing Agent (e.g., H₂/Pd/C, Ra-Ni) wikipedia.org | Diethyl Oxalate, Base (e.g., KOEt); Reducing Agent (e.g., Zn/AcOH) wikipedia.org |

| Key Intermediate | β-(Dialkylamino)-o-nitrostyrene (Enamine) wikipedia.org | Ethyl o-nitrophenylpyruvate wikipedia.org |

| Initial Product | Indole (unsubstituted at C2/C3) wikipedia.org | Indole-2-carboxylic acid wikipedia.org |

| Regiocontrol | Excellent, determined by substituents on the starting nitrotoluene. buu.ac.th | Excellent, determined by substituents on the starting nitrotoluene. wikipedia.org |

| Conditions | Generally mild and high-yielding. wikipedia.org | Involves strong base and acidic reduction. |

Palladium/Copper-Catalyzed Annulation and Cyclization Approaches

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic scaffolds. Palladium and copper catalysts are at the forefront of these efforts, enabling a variety of annulation (ring-forming) and cyclization reactions to produce highly substituted indoles.

Palladium-catalyzed methods offer remarkable versatility. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne. ub.eduwikipedia.org The reaction proceeds through a catalytic cycle that includes oxidative addition of the Pd(0) catalyst to the aryl-iodine bond, coordination and regioselective insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to regenerate the catalyst and form the indole. ub.eduwikipedia.org To synthesize a 4-substituted indole, one would start with a 2-iodoaniline (B362364) bearing the desired precursor substituent (e.g., a methoxy (B1213986) or benzyloxy group) at the C3 position. Other palladium-catalyzed methods, such as the reductive N-heteroannulation of 2-nitrostyrenes, also provide powerful routes to functionalized indoles. orgsyn.org

Copper-catalyzed syntheses have also emerged as practical and efficient alternatives. These methods often proceed under mild conditions and show broad substrate scope. thieme-connect.com One innovative approach, inspired by the Bartoli synthesis, involves the copper-catalyzed O-vinylation of N-protected arylhydroxylamines with vinyliodonium salts. pku.edu.cn The resulting transient O-vinyl-N-arylhydroxylamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and rearomatization to afford the indole product. thieme-connect.compku.edu.cn Other copper-catalyzed methods include the cyclization of 2-alkenylanilines and the oxidative annulation of enamines. rsc.orgmdpi.com These catalytic systems provide robust platforms for accessing diverse indole structures that can serve as precursors to this compound.

Table 3: Examples of Pd/Cu-Catalyzed Indole Syntheses

| Catalytic System | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium | Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Excellent regioselectivity, versatile for 2,3-disubstituted indoles. | wikipedia.org |

| Palladium | Reductive Annulation | 2-Nitrostyrene | Uses CO as a reductant, wide functional group compatibility. | orgsyn.org |

| Copper | Tandem O-vinylation/Rearrangement | N-Arylhydroxylamine, Vinyliodonium Salt | Mild conditions, scalable, provides highly substituted indoles. | thieme-connect.compku.edu.cn |

| Copper | Oxidative Annulation | Enamine, Arylboronic Acid | One-pot approach involving Chan-Lam arylation and CDC. | rsc.org |

Multi-Step Synthetic Sequences Incorporating the 4-Methanesulfonyloxy Moiety

The synthesis of this compound is often accomplished through multi-step sequences where the indole core is either constructed with a precursor group at C4 or functionalized after its formation.

Sequential Functionalization at C4 Position

Direct functionalization of an existing indole ring at the C4 position presents a significant challenge due to the intrinsic electronic properties of the indole nucleus. Electrophilic attack preferentially occurs at C3, followed by C2 and the N1-H position, making the C4-H bond comparatively unreactive. scripps.edunih.gov However, recent advances in organometallic chemistry have provided powerful tools to overcome this hurdle through directed C-H activation.

This strategy typically involves installing a directing group on the indole, often at the C3 or N1 position, to guide a transition-metal catalyst to the adjacent C4 position. For example, a C3-formyl or C3-carbonyl group can effectively direct rhodium or ruthenium catalysts to activate the C4-H bond, enabling subsequent alkenylation, arylation, or annulation reactions. nih.govnih.govkaist.ac.kr Once a new functional group is installed at C4, it can be chemically manipulated through standard transformations. For instance, a C4-alkenyl group could be converted via ozonolysis and reduction to a hydroxymethyl group, or an aryl group could be chosen that bears a methoxy substituent, which can later be demethylated to reveal the required 4-hydroxy group for the final mesylation step.

Late-Stage Introduction of Methanesulfonyloxy Group on Indole Scaffolds

The introduction of the methanesulfonyloxy (mesylate) group is almost universally performed as one of the final steps in a synthetic sequence. This "late-stage" functionalization strategy is chemically prudent for two main reasons: the precursor, 4-hydroxyindole, can be sensitive to the conditions used in many indole-forming reactions, and the mesylate itself is a highly reactive leaving group that may not be compatible with many synthetic transformations (e.g., those involving strong bases or nucleophiles). google.com

The conversion of a 4-hydroxyindole to this compound is a standard and high-yielding chemical transformation. The reaction is typically carried out by treating the 4-hydroxyindole with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, commonly triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid generated as a byproduct. The resulting this compound is not only the final product but also a valuable synthetic intermediate, as the mesylate group can be readily displaced by a wide range of nucleophiles, enabling further diversification of the indole scaffold at the C4 position.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral indole derivatives containing a stereocenter requires sophisticated asymmetric synthetic strategies. When the target is a chiral molecule containing the this compound scaffold, the stereochemistry can be introduced either by modifying a pre-existing indole or, more commonly, by building the indole ring from a chiral, non-racemic precursor.

Direct asymmetric functionalization of the this compound core is challenging. A more viable approach involves the stereoselective synthesis of a key intermediate that already contains the necessary stereocenter(s) prior to the indole-forming cyclization. For example, a synthetic sequence could begin with a prochiral ketone. Asymmetric reduction of this ketone would yield a chiral alcohol, which could then be elaborated into a substituted o-nitrotoluene for a Leimgruber-Batcho synthesis or an o-iodoaniline for a Larock annulation.

Alternatively, diastereoselective methods such as the Strecker reaction can be employed. nih.gov A ketone precursor could be condensed with a chiral amine to form a chiral imine, which then reacts with a cyanide source to establish a chiral α-amino nitrile with high diastereoselectivity. This intermediate could then be transformed into a building block suitable for indole synthesis. For instance, allylic alkylation of a substrate using a chiral palladium complex can generate a chiral center that is then incorporated into the final indole ring system. nih.gov

In nearly all such syntheses, the 4-methanesulfonyloxy group would be installed in a late-stage step from a corresponding 4-hydroxy or protected 4-hydroxy precursor to preserve the sensitive functionality and the established stereochemistry.

Reactivity and Transformation of 4 Methanesulfonyloxy Indole

Nucleophilic Substitution Reactions at C4

The mesylate group is an excellent leaving group, making the C4 position of 4-(methanesulfonyloxy)indole susceptible to attack by nucleophiles. This reactivity enables the introduction of a wide array of functional groups onto the benzenoid ring of the indole (B1671886), a transformation that is often challenging to achieve through other synthetic methods.

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic system like indole is generally difficult. However, the strong electron-withdrawing nature of the mesylate group can facilitate such reactions with potent nucleophiles under specific conditions. While the direct SN2 displacement on an sp2-hybridized carbon is not a typical mechanistic pathway, formal substitution can be achieved through various transition-metal-catalyzed processes that lead to the net replacement of the mesylate group. Detailed research findings specifically documenting classical SN2 type displacements with various nucleophiles on this compound are not extensively reported in the scientific literature, suggesting that other reaction pathways are often favored.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl halides and triflates are the most common substrates for these reactions, aryl mesylates have also been employed, although they are generally less reactive.

Beyond the classical palladium-catalyzed cross-coupling reactions, other transition metals can be utilized to effect transformations at the C4 position of the indole ring. For instance, Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of C-N bonds, is a plausible, though not explicitly documented, method for introducing amine functionalities by displacing the mesylate group. Similarly, copper-catalyzed reactions, which are known to facilitate the coupling of aryl electrophiles with various nucleophiles, could potentially be applied. However, specific, detailed research findings on the application of this compound in other transition-metal-catalyzed transformations such as the Heck reaction, cyanation, or carbonylation are scarce in the current body of scientific literature.

Generation and Reactivity of Indolynes from this compound

One of the most significant applications of 4-substituted indoles bearing a good leaving group is their use as precursors for the generation of indolynes. Indolynes are highly reactive aryne intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions, providing access to complex, polysubstituted indole derivatives.

This compound, derived from the commercially available 4-hydroxyindole (B18505), serves as a key starting material for the synthesis of indolyne precursors. The generation of the 4,5-indolyne intermediate typically proceeds via an ortho-lithiated species. A common and efficient strategy involves the synthesis of a 4-silyl-5-trifloxyindole or a 4-trifloxy-5-silylindole precursor.

The synthesis of a 4,5-indolyne precursor can be initiated from 4-hydroxyindole. The hydroxyl group is first protected, for example, as a carbamate, which then directs ortho-lithiation to the C5 position. After quenching the lithiated species with a silyl halide (e.g., TMSCl), the hydroxyl group at C4 is unmasked and converted into a better leaving group, such as a triflate (trifluoromethanesulfonate). While the mesylate of this compound is a good leaving group, for indolyne generation, it is often converted to a triflate in the precursor molecule to enhance reactivity. The resulting 5-silyl-4-trifloxyindole can then generate the 4,5-indolyne upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org

Once generated, the 4,5-indolyne is a powerful electrophile that readily reacts with a wide range of nucleophiles. wikipedia.org The addition of a nucleophile to the unsymmetrical indolyne can, in principle, yield two different regioisomers: a 4-substituted indole or a 5-substituted indole.

Experimental and computational studies have shown that nucleophilic additions to the parent 4,5-indolyne exhibit a notable regioselectivity, favoring attack at the C5 position. wikipedia.orglibretexts.org This preference is attributed to the distortion of the aryne bond angles, where the bond angle at C5 is flatter (closer to the ideal angle in the transition state), thus requiring less energy for the nucleophile to attack at that position. wikipedia.org

A variety of nucleophiles can be used to trap the indolyne intermediate, leading to a diverse array of 5-substituted indole products.

| Nucleophile | Product(s) | Ratio (C5:C4) | Yield (%) |

| Aniline | 5-Anilinoindole, 4-Anilinoindole | 10:1 | 75 |

| p-Cresol | 5-(p-Tolyloxy)indole, 4-(p-Tolyloxy)indole | 10:1 | 65 |

| Benzyl azide | 5-(Benzyltriazolyl)indole, 4-(Benzyltriazolyl)indole | 10:1 | 70 |

| Furan (Diels-Alder) | 5,8-Epoxy-5,8-dihydro-1H-carbazole | - | 80 |

This interactive data table is based on research findings on nucleophilic additions to 4,5-indolyne generated from silyltriflate precursors derived from 4-hydroxyindole. wikipedia.org

This regioselectivity provides a reliable method for the synthesis of C5-functionalized indoles, which can be challenging to prepare using traditional electrophilic substitution methods that typically favor substitution at the C3 position. wikipedia.org The ability to generate indolynes from precursors like this compound thus represents a powerful umpolung strategy, reversing the typical nucleophilic character of the indole ring and allowing it to react as an electrophile. libretexts.org

Reactions Involving the Pyrrole (B145914) Ring (C2/C3)

The pyrrole half of the indole nucleus is inherently electron-rich and is the typical site of electrophilic attack and other transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. wikipedia.org Due to the electron-donating nature of the nitrogen atom, the indole ring is highly activated towards electrophiles, with reactivity estimated to be orders of magnitude greater than benzene (B151609). nih.gov The site of substitution is predominantly the C3 position, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzenoid ring. ic.ac.uk Substitution at C2 is the second most favored pathway. researchgate.net

The presence of a strong electron-withdrawing group like the methanesulfonyloxy group at the C4 position significantly deactivates the entire indole nucleus towards electrophilic attack. This deactivation is most pronounced on the adjacent benzenoid ring but also reduces the nucleophilicity of the pyrrole ring. Despite this deactivation, the C3 position generally remains the most favorable site for electrophilic substitution due to the powerful directing effect of the indole nitrogen. However, harsher reaction conditions may be required compared to unsubstituted indole. longdom.org

Common electrophilic aromatic substitution reactions and the expected outcome for this compound are summarized below.

| Reaction | Electrophile | Typical Reagent(s) | Expected Major Product |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-(Methanesulfonyloxy)-3-nitroindole |

| Halogenation | Br⁺, Cl⁺ | NBS, NCS | 3-Bromo-4-(methanesulfonyloxy)indole |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride/Lewis acid | 3-Acyl-4-(methanesulfonyloxy)indole |

| Vilsmeier-Haack | Chloroiminium ion | POCl₃/DMF | This compound-3-carbaldehyde |

The C2-C3 double bond of the indole ring can participate as a dienophile or as part of a diene system in cycloaddition reactions, providing powerful methods for constructing complex, fused-ring structures. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2-C3 bond can act as a dienophile in reactions with dienes. More commonly, indole derivatives are engineered to act as the diene component in intramolecular or intermolecular Diels-Alder reactions. nih.govmdpi.com For this compound, the electron-withdrawing nature of the C4-substituent reduces the electron density of the C2-C3 double bond, making it a more electron-deficient dienophile. This could potentially enhance its reactivity towards electron-rich dienes in normal electron-demand Diels-Alder reactions. Conversely, it would be less reactive as a diene component.

[4+3] Cycloaddition: Dearomative cycloadditions of substituted indoles, such as 3-alkenylindoles, with oxyallyl cations can lead to the formation of seven-membered rings fused to the indole core, yielding cyclohepta[b]indoles. nih.gov The electronic nature of substituents on the indole ring can influence the feasibility and outcome of these reactions. The deactivating C4-mesylate group in this compound would likely require careful optimization of reaction conditions to achieve efficient cycloaddition.

Annulation Reactions: Annulation strategies often involve the construction of a new ring onto the indole scaffold. This can be achieved through various methods, including transition metal-catalyzed processes that might involve initial C-H activation at C2 or C3, followed by cyclization with a suitable partner.

Functional Group Interconversions of the Methanesulfonyloxy Group

The methanesulfonyloxy (mesylate) group is an excellent leaving group, making it a valuable functional handle for nucleophilic substitution reactions. ub.edu This property allows for the conversion of the C4-position of the indole into a variety of other functional groups. The transformation typically proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism if the ring is sufficiently activated, or more commonly through transition-metal-catalyzed cross-coupling reactions.

The conversion of alcoholic hydroxyl groups into sulfonic esters like mesylates is a standard transformation that proceeds without affecting the C-O bond, retaining the stereochemistry of the carbon center. ub.edu The resulting mesylate is significantly more reactive towards nucleophilic displacement than the original alcohol.

Common transformations of the mesylate group that are applicable to this compound include:

Conversion to Halides: The mesylate can be displaced by halide ions (Cl⁻, Br⁻, I⁻) to form 4-haloindoles. This reaction is often carried out using a lithium or sodium halide salt in a polar aprotic solvent like DMF or acetone. ub.edu

Conversion to Other Functional Groups: The mesylate group can be displaced by a variety of nucleophiles, including cyanides, azides, and amines, although transition metal catalysis is often required for aryl mesylates.

Cross-Coupling Reactions: Aryl mesylates are effective substrates in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds at the C4 position, providing access to a wide array of 4-substituted indoles.

The table below outlines key functional group interconversions starting from the C4-mesylate.

| Reaction Type | Reagent(s) | Product Functional Group | Typical Conditions | Ref. |

| Halogenation | LiCl, LiBr, NaI | 4-Chloro, 4-Bromo, 4-Iodo | DMF or Acetone, Heat | ub.edu |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | N/A |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino | Pd₂(dba)₃, Ligand, NaOtBu, Toluene | N/A |

| Cyanation | Zn(CN)₂, Pd catalyst | 4-Cyano | Pd(PPh₃)₄, DMF, Heat | N/A |

Hydrolysis to 4-Hydroxyindole

The conversion of this compound to 4-hydroxyindole is a hydrolysis reaction that involves the cleavage of the O-S bond of the methanesulfonate (B1217627) ester. This transformation is significant as it provides a route to the biologically important 4-hydroxyindole scaffold, which is a key structural motif in various natural products and pharmaceutical agents.

Detailed research has shown that the hydrolysis of sulfonate esters attached to an aromatic ring can be achieved under mild basic conditions. While specific studies on this compound are not extensively documented in publicly available literature, analogous transformations on related indole derivatives, such as the deprotection of N-tosylated indoles, provide valuable insights into suitable reaction conditions. A particularly effective and mild method for the cleavage of sulfonyl groups from indoles involves the use of cesium carbonate in a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol (MeOH) researchgate.netresearchgate.net. This method is known for its efficiency and compatibility with a wide range of functional groups, making it a suitable choice for the hydrolysis of the sensitive indole nucleus researchgate.net.

The reaction proceeds via nucleophilic attack of a methoxide or hydroxide ion at the sulfur atom of the methanesulfonyloxy group, leading to the displacement of the 4-indoloxide anion. Subsequent protonation of the indoloxide during workup yields the desired 4-hydroxyindole. The use of cesium carbonate is advantageous as it is a mild base that minimizes side reactions often associated with stronger bases researchgate.net.

Reaction Scheme:

Table 1: Reaction Conditions for the Hydrolysis of Aryl Sulfonates

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Cesium Carbonate | THF/MeOH | Room Temp. | 1-15 h | High | researchgate.net |

Note: The data in this table is based on the deprotection of N-tosylated indoles, which serves as a model for the hydrolysis of O-mesylated indoles due to the similar nature of the sulfonyl group cleavage.

Reduction to 4-Hydroindole

The reduction of this compound to 4-hydroindole involves the reductive cleavage of the C-O bond, effectively removing the methanesulfonyloxy group and replacing it with a hydrogen atom. This transformation provides a method for the deoxygenation of the 4-position of the indole ring.

One such method involves the use of a nickel catalyst, such as nickel(II) chloride, in combination with a reducing agent like zinc powder in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The proposed mechanism involves the oxidative addition of the aryl sulfonate to a low-valent nickel species, followed by a reductive elimination step that forms the C-H bond.

It is important to consider the potential for side reactions, such as the reduction of the indole ring itself. However, the conditions for aryl sulfonate reduction are generally mild enough to avoid over-reduction of the indole nucleus google.com. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and reducing agent, is crucial to achieve high selectivity and yield.

Reaction Scheme:

Table 2: Potential Conditions for the Reduction of Aryl Sulfonates

| Catalyst System | Reducing Agent | Solvent | Temperature | Potential Outcome for this compound |

| NiCl2 / PPh3 | Zn | DMF | Elevated | Selective reduction to 4-Hydroindole |

Note: This table presents a potential set of conditions based on general methods for the reduction of aryl sulfonates. The specific application to this compound may require further optimization.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of C4-Substitutions

The primary reactivity of 4-(Methanesulfonyloxy)indole is centered around the substitution of the mesyloxy group at the C4 position. This transformation can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile or coupling partner.

Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles, a direct nucleophilic aromatic substitution mechanism may be operative. This pathway involves the attack of the nucleophile on the C4 carbon, leading to the formation of a Meisenheimer-like intermediate. The aromaticity of the indole (B1671886) ring is temporarily disrupted and is restored upon the expulsion of the methanesulfonate (B1217627) leaving group. The rate of this reaction is influenced by the electron-withdrawing nature of the N-H or a substituent on the nitrogen, which can help stabilize the negative charge in the intermediate.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A more versatile and widely employed strategy for the C4-functionalization of indoles involves transition-metal catalysis. nih.govacs.org Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, are particularly effective. In these reactions, this compound can serve as the electrophilic partner.

A general catalytic cycle for a cross-coupling reaction, for instance, a Suzuki coupling, would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-O bond of this compound to form a Pd(II)-indolyl complex.

Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the methanesulfonate group.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C4-substituted indole product.

Recent studies have highlighted the use of transient directing groups to achieve C4-selective functionalization, although these typically involve C-H activation rather than substitution of a leaving group. acs.orgscribd.com However, the principles of catalyst-substrate interaction and reductive elimination are broadly applicable.

The following table summarizes potential C4-substitution reactions of this compound:

| Reaction Type | Nucleophile/Coupling Partner | Typical Catalyst | Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 | 4-Arylindole |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | 4-Alkynylindole |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3/ligand | 4-Aminoindole (B1269813) |

| Heck Coupling | Alkene | Pd(OAc)2 | 4-Alkenylindole |

Transition State Analysis of Key Transformations

Understanding the transition states of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these transient structures. scispace.comrsc.org

For a transition-metal-catalyzed cross-coupling reaction, the key steps that can be analyzed include the oxidative addition and reductive elimination. The energy barrier for the oxidative addition of the Pd(0) catalyst to the C-O bond of the mesylate is a critical factor. DFT calculations can model the geometry of the transition state, revealing the extent of bond breaking (C-O) and bond formation (C-Pd and O-Pd).

In the context of C-H activation at the indole C4 position, which is mechanistically related, DFT studies have shown that the transition state for C4-metalation can be kinetically preferred over other positions like C2. scispace.com This preference is often attributed to electronic factors, such as the C4-site being more electron-rich, which favors interaction with an electrophilic metal center. scispace.comrsc.org For this compound, the electronic nature of the C4 position is significantly altered by the strongly electron-withdrawing mesyloxy group, which would likely disfavor electrophilic metalation at this site but would activate it for oxidative addition or nucleophilic attack.

A hypothetical transition state analysis for a competitive reaction at different sites of an indole derivative might yield relative energy barriers as shown in the table below. For this compound, the reaction is predisposed to occur at C4 due to the leaving group.

| Transformation | Hypothetical Transition State | Calculated Relative Energy Barrier (kcal/mol) | Controlling Factor |

|---|---|---|---|

| Pd-catalyzed C4-Arylation | [Pd(Ar)(Indolyl)Ln]‡ | 15-25 | Rate of reductive elimination |

| SNAr with an amine | [Indole(NHR2)]-‡ | 20-30 | Stability of Meisenheimer-like intermediate |

Quantum mechanical calculations on related systems, such as the Mannich reaction of 3-acetyl-5-hydroxyindole, have shown that non-covalent interactions in the transition state can dictate regioselectivity, favoring C4 attack due to stabilizing interactions between the substituent and the incoming electrophile. wuxiapptec.com

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful experimental technique to trace the pathways of atoms through a reaction, providing direct evidence for proposed mechanisms. numberanalytics.com While specific isotopic labeling studies on this compound are not widely reported, the principles can be applied to understand its reactivity.

For instance, to confirm the mechanism of a Buchwald-Hartwig amination, one could use a deuterium-labeled amine (R₂ND). If the reaction proceeds via the standard catalytic cycle, the deuterium (B1214612) would remain on the nitrogen atom in the final 4-aminoindole product. The absence of H/D scrambling would support a concerted reductive elimination step.

Another application would be to use 18O-labeled this compound. By labeling one of the sulfonyl oxygens, one could investigate the fate of the leaving group. In a typical substitution or cross-coupling reaction, the entire methanesulfonate group departs, and the 18O label would be found in the methanesulfonate anion in the reaction mixture. This can confirm that the C-O bond is the one being cleaved.

Isotopic labeling has been instrumental in elucidating mechanisms in broader indole chemistry. For example, 18O-labeling was used to investigate the mechanism of indolyl 1,3-heteroatom transposition, revealing a mechanistic duality that was dependent on electronic effects. rsc.org Similarly, hydrogen isotope exchange studies using deuterium sources have been used to probe the reactivity of different positions on the indole ring. chemrxiv.org The synthesis of indoles specifically labeled with ²H or ¹³C in the six-membered ring has been developed to study enzymatic reactions and determine kinetic isotope effects. researchgate.net

A hypothetical isotopic labeling experiment to probe a C4-substitution mechanism is outlined below:

| Experiment | Isotopic Label | Purpose | Expected Outcome |

|---|---|---|---|

| Suzuki Coupling | Deuterated Arylboronic Acid (Ar-B(OH)2-dn) | To confirm direct transfer of the aryl group. | The deuterium labels on the aryl ring are retained in the 4-arylindole product. |

| Investigation of Kinetic Isotope Effect | 13C-labeling at C4 of the indole | To determine if C-O bond cleavage is the rate-determining step. | A primary 13C kinetic isotope effect would be observed if C-O bond cleavage is rate-limiting. |

Regioselectivity and Stereoselectivity Control in Reactions

Regioselectivity: In reactions involving this compound, the regioselectivity of substitution is primarily dictated by the position of the mesyloxy leaving group. The functionalization is expected to occur almost exclusively at the C4 position. However, controlling regioselectivity becomes a more significant issue when considering reactions on an unsubstituted indole ring. researchgate.net In those cases, directing groups are often employed to guide the reaction to a specific C-H bond, be it C2, C3, or a position on the benzene (B151609) ring like C4 or C7. nih.govacs.org

While the primary reaction site is C4, potential side reactions could occur at other nucleophilic positions of the indole ring, such as the N1 nitrogen or the electron-rich C3 position, depending on the reaction conditions and the nature of the electrophile used in conjunction with the catalyst. For instance, in the presence of a strong base, deprotonation of the indole N-H could lead to N-alkylation or N-arylation.

Stereoselectivity: The issue of stereoselectivity arises when the substitution reaction creates a new stereocenter. This can happen in several ways:

Use of a Chiral Nucleophile/Coupling Partner: If the incoming group is chiral, its stereochemistry will be incorporated into the product.

Formation of a New Stereocenter: If the substitution reaction forms a new chiral center (e.g., through the coupling of a prochiral alkene), controlling the stereochemistry requires a chiral environment. This is typically achieved by using a chiral ligand on the transition metal catalyst.

For example, in a palladium-catalyzed allylic alkylation where 4-indolyl acts as the nucleophile, the use of chiral phosphine (B1218219) ligands can induce high levels of enantioselectivity. While this is a different type of reaction, the principle of using chiral ligands to control the stereochemical outcome of a bond-forming event at a metal center is directly relevant.

The factors controlling selectivity are summarized in the table below:

| Selectivity Type | Controlling Factor | Example Strategy |

|---|---|---|

| Regioselectivity | Position of the leaving group | The inherent structure of this compound directs substitution to C4. |

| Regioselectivity (Side Reactions) | Protecting groups, reaction conditions | Using a protecting group on the indole nitrogen (e.g., Boc, Ts) can prevent N-functionalization. |

| Stereoselectivity | Chiral catalysts or auxiliaries | In a cross-coupling reaction that forms a stereocenter, employing a chiral ligand (e.g., BINAP) with the palladium catalyst can induce enantioselectivity. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

The electronic structure of 4-(methanesulfonyloxy)indole is significantly influenced by the interplay between the electron-rich indole (B1671886) ring and the strongly electron-withdrawing methanesulfonyloxy (mesyloxy) group at the C4-position. The indole nucleus is inherently a π-excessive heterocycle, leading to high reactivity towards electrophiles, particularly at the C3-position. bhu.ac.in The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, enhancing the electron density of the pyrrole (B145914) moiety. pageplace.de

The introduction of a methanesulfonyloxy group at the C4-position of the benzene (B151609) ring, however, alters this electronic landscape. The mesyloxy group is a powerful electron-withdrawing group due to the presence of the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state. This group deactivates the benzene portion of the indole ring towards electrophilic attack through a negative inductive (-I) and mesomeric (-M) effect. This deactivation is expected to be most pronounced at the ortho (C5) and para (C7) positions relative to the substituent.

Computational studies on substituted indoles often employ methods like Density Functional Theory (DFT) to visualize the molecular electrostatic potential (MEP). researchgate.net For this compound, the MEP would be predicted to show a region of high electron density (negative potential) over the pyrrole ring, especially the C3 position, making it the most probable site for electrophilic attack. Conversely, the region around the methanesulfonyloxy group and the adjacent benzene ring would exhibit a lower electron density (positive potential).

Predicted Reactivity:

Electrophilic Aromatic Substitution: The preferred site for electrophilic attack is predicted to be the C3-position of the pyrrole ring. bhu.ac.in This is because the resulting cationic intermediate (Wheland intermediate) can better delocalize the positive charge, involving the nitrogen atom, without disrupting the aromaticity of the benzene ring. imperial.ac.uk Substitution at other positions, such as C2, C5, C6, or C7, would be less favorable.

Deprotonation: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base. researchgate.net The resulting indolyl anion is a potent nucleophile.

Quantum Mechanical Calculations of Reaction Pathways and Energy Profiles

Quantum mechanical (QM) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions by mapping out the potential energy surface (PES). chemrxiv.org These calculations can determine the structures of reactants, products, transition states, and intermediates, along with their relative energies. nih.govpsu.edu For reactions involving this compound, QM methods like DFT can be used to model various transformations.

Electrophilic Substitution at C3: A typical electrophilic substitution reaction, such as nitration or halogenation, at the C3-position would be modeled to proceed via a two-step mechanism.

Formation of the σ-complex (Wheland intermediate): The electrophile attacks the electron-rich C3-position, forming a resonance-stabilized cationic intermediate. QM calculations would focus on locating the transition state for this step, which represents the highest energy barrier and is thus the rate-determining step.

Deprotonation: A base removes the proton from the C3-position, restoring the aromaticity of the indole ring. This step typically has a very low activation barrier.

The calculated energy profile would show the relative energies of the reactants, the transition state, the intermediate, and the product. Comparing the activation energy for attack at C3 versus other positions (e.g., C2, C5, C6) would quantitatively confirm the regioselectivity. imperial.ac.uk

Nucleophilic Addition to Indolyne: While less common for this specific substrate, if an indolyne were to be formed from this compound (for instance, through a related precursor), QM calculations could predict the regioselectivity of nucleophilic addition. acs.orgnih.gov The distortion energy of the aryne intermediate is a key factor in determining where the nucleophile will add. nih.gov

The table below presents a hypothetical energy profile for the nitration of this compound at the C3 position, based on typical values for electrophilic aromatic substitution reactions calculated by DFT.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Indole + NO₂⁺) | 0.0 |

| 2 | Transition State 1 (TS1) | +15 to +20 |

| 3 | σ-complex (Wheland Intermediate) | +5 to +8 |

| 4 | Transition State 2 (TS2) | +6 to +9 |

| 5 | Products (3-Nitro-indole + H⁺) | -10 to -15 |

DFT Studies on Aromaticity and Stability of 4-Substituted Indoles

Density Functional Theory (DFT) is a powerful tool for investigating the aromaticity and stability of molecules like 4-substituted indoles. niscpr.res.in Aromaticity can be quantified using several indices, including the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A more negative NICS value indicates stronger aromatic character.

For this compound, DFT calculations would likely show that the benzene ring retains a high degree of aromaticity, although slightly reduced compared to unsubstituted benzene due to the substituent. The pyrrole ring also exhibits aromatic character, though less pronounced than the benzene ring.

A comparative study of different 4-substituted indoles would reveal the electronic influence of various functional groups on the stability and aromaticity of the indole core.

| Substituent at C4 | Calculated NICS(1) for Benzene Ring (ppm) | Calculated NICS(1) for Pyrrole Ring (ppm) | Relative Stability (Heat of Formation, kcal/mol) |

|---|---|---|---|

| -H | -9.7 | -7.5 | 0 (Reference) |

| -OCH₃ (electron-donating) | -10.1 | -7.8 | -5 |

| -NO₂ (electron-withdrawing) | -9.2 | -7.1 | +10 |

| -SO₂CH₃ (electron-withdrawing) | -9.3 | -7.2 | +8 (Estimated) |

Note: The values for -SO₂CH₃ are estimated based on trends observed for other electron-withdrawing groups.

Prediction of Regioselectivity in Nucleophilic Additions and Electrophilic Attacks

The regioselectivity of reactions involving this compound can be reliably predicted using computational methods that analyze the electronic and steric properties of the molecule.

Electrophilic Attack: As previously discussed, the indole ring is highly activated towards electrophilic substitution, with the C3-position being the most nucleophilic. researchgate.net Computational models like RegioSQM, which calculate the free energies of protonation at different aromatic carbon atoms, can be used to predict the most likely site of electrophilic attack. core.ac.ukrsc.org For this compound, these models would almost certainly identify C3 as the most favorable position. The order of reactivity for electrophilic attack is generally predicted to be C3 > C2 > C6 > C5 > C7 > C4. The deactivating effect of the C4-substituent makes the benzene ring less reactive than the pyrrole ring.

Nucleophilic Additions: Nucleophilic additions are less common on the indole ring itself unless it is activated by an electron-withdrawing group on the nitrogen or through the formation of an indolyne intermediate. In the case of 4,5-indolyne, nucleophilic addition typically occurs at the C5 position. However, theoretical models have shown that the regioselectivity can be influenced and even reversed by substituents on the indole ring. nih.gov The distortion model, which analyzes the energies required to distort the aryne to the geometry of the transition state, is a powerful predictive tool in this context. acs.orgnih.gov

For this compound, the primary site for nucleophilic attack would be the carbon atom bearing the methanesulfonyloxy group (C4), leading to a substitution reaction where the mesyloxy group acts as a leaving group. This is a nucleophilic aromatic substitution (SNAr) type mechanism. The feasibility of such a reaction would depend on the strength of the nucleophile and the reaction conditions. DFT calculations can model the transition state for this process and predict its activation energy. rsc.org

The table below summarizes the predicted regioselectivity for different types of reactions.

| Reaction Type | Predicted Primary Site of Attack | Governing Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | C3 | Highest electron density (HOMO localization), stability of the cationic intermediate. bhu.ac.in |

| Nucleophilic Aromatic Substitution | C4 | Presence of a good leaving group (-OSO₂CH₃). |

| Deprotonation | N1 | Acidity of the N-H proton. researchgate.net |

| Nucleophilic addition to corresponding indolyne | C5 or C4 | Distortion energy of the aryne intermediate. nih.gov |

Applications in Advanced Organic Synthesis

4-(Methanesulfonyloxy)indole as a Versatile Synthetic Intermediate

This compound has emerged as a highly versatile intermediate in the field of organic synthesis. Its utility stems from the presence of the methanesulfonyl group, an excellent leaving group, at the C4 position of the indole (B1671886) nucleus. This feature facilitates a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities at a position that is often challenging to functionalize directly.

The diminished nucleophilicity of the C4-position of the indole ring typically requires multi-step procedures for the introduction of substituents. nih.gov However, by employing this compound, synthetic chemists can readily access a range of 4-substituted indole derivatives. The methanesulfonyloxy group can be displaced by various nucleophiles, providing a modular approach to synthesize a library of compounds from a common precursor. This reactivity is crucial for creating complex molecules with specific biological activities or material properties.

The versatility of this intermediate is further highlighted by its application in various synthetic strategies. For instance, it can undergo nucleophilic displacement reactions with amines, alcohols, and thiols to furnish the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy indoles. Furthermore, it serves as a key substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including Suzuki, Sonogashira, Heck, and Stille couplings, allow for the introduction of aryl, alkynyl, and vinyl groups at the C4 position, significantly expanding the structural diversity of accessible indole derivatives. nih.govmdpi.com

The following table summarizes the types of reactions where this compound serves as a key starting material:

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Aminoindoles, 4-Alkoxyindoles, 4-Thioalkoxyindoles |

| Suzuki Coupling | Aryl/Vinylboronic acids, Pd catalyst, Base | 4-Aryl/Vinylindoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 4-Alkynylindoles |

| Heck Coupling | Alkenes, Pd catalyst, Base | 4-Alkenylindoles |

| Stille Coupling | Organostannanes, Pd catalyst | 4-Aryl/Alkenylindoles |

Precursor for the Synthesis of Complex Indole Alkaloids and Natural Products

The strategic importance of this compound is particularly evident in its role as a precursor for the total synthesis of complex indole alkaloids and other natural products. Many of these naturally occurring compounds possess a substituent at the C4 position, which is often crucial for their biological activity. The ability to introduce this functionality regioselectively using this compound as a starting material has streamlined the synthesis of these intricate molecules.

Research has demonstrated the successful application of this intermediate in the synthesis of various marine indole alkaloids. For example, it has been a key building block in the total syntheses of batzelline C, isobatzelline C, makaluvamine A, and damirones A and B. nih.gov These syntheses often involve an initial cross-coupling reaction to install a key fragment at the C4 position, followed by further transformations to complete the target molecule.

A notable example is the synthesis of psilocin, a psychoactive alkaloid found in certain mushrooms. A novel and efficient synthesis of psilocin was developed utilizing indole-3-carbaldehyde as a starting material, which can be converted to a 4-substituted indole intermediate. nih.gov While the specific use of this compound is not explicitly detailed in this particular abstract, the development of synthetic methods for 4-substituted indoles with oxygen functional groups highlights the importance of such intermediates in achieving the synthesis of psilocin and its analogs. nih.gov

The general strategy for the synthesis of these natural products can be summarized in the following table:

| Natural Product Target | Key Synthetic Step from 4-Substituted Indole | Reference |

| Batzelline C | Cross-coupling/Cyclization | nih.gov |

| Isobatzelline C | Cross-coupling/Cyclization | nih.gov |

| Makaluvamine A | Cross-coupling/Cyclization | nih.gov |

| Damirones A and B | Cross-coupling/Cyclization | nih.gov |

| Psilocin | Introduction of 4-hydroxy group | nih.gov |

Building Block for the Construction of Fused and Spirocyclic Indole Systems

The reactivity of this compound extends beyond simple substitution, making it a valuable building block for the construction of more complex, polycyclic indole-containing frameworks, such as fused and spirocyclic systems. These structural motifs are prevalent in a wide array of biologically active natural products and medicinally important compounds.

The methanesulfonyloxy group at the C4 position can act as a handle for intramolecular reactions, leading to the formation of new rings fused to the indole core. For instance, an appropriately substituted side chain at the N1 or C3 position of the indole can undergo an intramolecular nucleophilic attack on the C4 position, displacing the mesylate and forming a new heterocyclic ring. This strategy has been employed to synthesize various fused indole systems, including pyrrolo[4,3,2-de]quinolines. nih.gov

Furthermore, this compound can participate in transition metal-catalyzed intramolecular cyclization reactions. For example, an intramolecular Heck reaction, where a tethered alkene at a suitable position on the indole nucleus reacts with the C4 position, can lead to the formation of carbocyclic or heterocyclic rings fused to the benzene (B151609) portion of the indole.

Spirocyclic indole systems, where a carbocyclic or heterocyclic ring is attached to the indole core through a single common atom, can also be accessed using this versatile intermediate. These syntheses often involve a key step where the C4 position acts as an electrophilic center for an intramolecular cyclization, leading to the formation of the spirocyclic junction.

Utility in the Synthesis of Indole-Containing Heterocycles

The utility of this compound as a synthetic intermediate extends to the preparation of a broad range of indole-containing heterocycles. The ability to introduce various functionalities at the C4 position through cross-coupling and nucleophilic substitution reactions provides access to precursors that can be further elaborated into more complex heterocyclic systems.

For example, the introduction of an amino group at the C4 position furnishes 4-aminoindole (B1269813), which can serve as a starting material for the synthesis of fused pyrazinoindoles or other nitrogen-containing heterocycles. Similarly, the introduction of a hydroxyl group leads to 4-hydroxyindole (B18505), a key precursor for the synthesis of various oxygen-containing heterocycles.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. A Sonogashira coupling can introduce an alkyne at the C4 position, which can then undergo cyclization reactions to form furans, pyrazoles, or other heterocycles fused to the indole ring. Suzuki coupling with heteroarylboronic acids allows for the direct introduction of other heterocyclic rings at the C4 position, leading to biheterocyclic systems.

The following table provides examples of indole-containing heterocycles that can be synthesized from this compound derivatives:

| Precursor from 4-(MsO)indole | Subsequent Reaction | Resulting Heterocycle |

| 4-Aminoindole | Condensation with a-dicarbonyl compounds | Fused Pyrazinoindoles |

| 4-Alkynylindole | Intramolecular cyclization | Fused Furans, Pyrroles |

| 4-Arylindole (with ortho-functional group) | Intramolecular cyclization | Fused Polycyclic Systems |

| 4-(Heteroaryl)indole | N/A | Biheterocyclic Systems |

Development of Novel Methodologies Using this compound as a Key Reagent

The unique reactivity of this compound has spurred the development of novel synthetic methodologies that leverage its properties as a key reagent. Organic chemists are continually exploring new ways to utilize this versatile building block to construct complex molecular architectures in a more efficient and selective manner.

One area of active research is the development of new palladium-catalyzed cross-coupling reactions. While standard coupling reactions are well-established, researchers are focused on developing milder reaction conditions, expanding the substrate scope, and achieving higher levels of chemo- and regioselectivity. The use of novel phosphine (B1218219) ligands and palladium precatalysts in conjunction with this compound is a key aspect of this research.

Furthermore, methodologies involving other transition metals, such as nickel, copper, and gold, are being explored to effect transformations that are complementary to those achieved with palladium. These new methods could offer alternative pathways to synthesize 4-substituted indoles with different functional group tolerances or selectivities.

Another emerging area is the use of this compound in cascade reactions. In these reactions, a single synthetic operation triggers a sequence of bond-forming events, rapidly building up molecular complexity. For example, a cross-coupling reaction at the C4 position could be designed to set the stage for a subsequent intramolecular cyclization, all in a one-pot procedure. This approach offers significant advantages in terms of step-economy and efficiency.

The development of these novel methodologies not only expands the synthetic chemist's toolbox but also enables the synthesis of previously inaccessible indole derivatives. This, in turn, facilitates the exploration of new chemical space in drug discovery and materials science.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to verifying the molecular structure of 4-(Methanesulfonyloxy)indole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique and complementary information.

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) NMR techniques are essential for unequivocal assignments of all proton and carbon signals, especially for complex molecules. For this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in confirming the spatial proximity of protons. For instance, NOE correlations would be expected between the methyl protons of the methanesulfonyl group and the H5 proton of the indole (B1671886) ring, providing definitive evidence for the substitution pattern.

Table 7.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are predicted values based on known substituent effects on the indole ring and may vary slightly from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~8.2 (br s) | - |

| C2-H | ~7.3 (t) | ~125 |

| C3-H | ~6.7 (t) | ~103 |

| C5-H | ~7.0 (d) | ~115 |

| C6-H | ~7.2 (t) | ~122 |

| C7-H | ~7.5 (d) | ~112 |

| C3a | - | ~127 |

| C4 | - | ~145 |

| C7a | - | ~136 |

| SO₂CH₃ | ~3.1 (s) | ~38 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound and, consequently, its elemental composition. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of the molecular formula.

Table 7.2: High-Resolution Mass Spectrometry Data for this compound.

| Ionization Mode | Calculated Exact Mass (C₉H₉NO₃S) | Observed Mass |

| ESI+ | [M+H]⁺: 212.0376 | Expected to be within ± 5 ppm |

| ESI+ | [M+Na]⁺: 234.0195 | Expected to be within ± 5 ppm |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, S=O, and S-O bonds.

Table 7.3: Characteristic Infrared Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| S=O | Asymmetric Stretching | 1370-1350 |

| S=O | Symmetric Stretching | 1180-1160 |

| S-O | Stretching | 1000-750 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity would be determined by integrating the peak area of the main component relative to the total peak area.

GC-MS analysis would provide both separation and identification of volatile components. The sample would be vaporized and separated on a capillary column, with subsequent detection by a mass spectrometer. The resulting mass spectrum of the peak corresponding to this compound would be compared to a library of known spectra for confirmation.

X-ray Crystallography for Solid-State Structure Determination

Although no publicly available crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. acs.org Should a suitable single crystal be obtained, this technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. This data is critical for understanding the compound's physical properties and solid-state behavior.

Future Perspectives and Emerging Research Directions

Catalyst Development for Enhanced Selectivity and Efficiency

The strategic functionalization of the indole (B1671886) core, particularly at the C4 position, is a key focus in organic synthesis due to the prevalence of this motif in bioactive compounds. rsc.org The development of advanced catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of 4-(Methanesulfonyloxy)indole and its derivatives.

A significant area of research is the design of catalysts for direct C-H functionalization. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has emerged as a powerful tool for the late-stage diversification of indoles at the C4–H position. rsc.orgnih.gov For instance, installing a pivaloyl group at the C3 position of indole can direct the arylation to the C4 and C5 positions. acs.org Similarly, rhodium(III) catalysis has been shown to achieve site-selective C4–H alkenylation of indoles using a trifluoroacetyl group at the C3 position. nih.gov Future catalyst development will likely focus on:

Novel Directing Groups: Creating new removable or traceless directing groups to guide metal catalysts to the C4 position with high precision. researchgate.net

Ligand Design: Synthesizing sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and selectivity.

Earth-Abundant Metal Catalysts: Exploring the use of more sustainable and cost-effective metals like copper and iron as alternatives to precious metals. technologynetworks.comnews-medical.net Recent studies have shown that copper-based catalysts can be used for the selective alkylation of the C5 position of indole, a previously challenging transformation. technologynetworks.comnews-medical.net

These advancements are expected to provide more efficient and environmentally friendly routes to C4-functionalized indoles, including this compound.

| Catalyst System | Metal | Directing Group Strategy | Target Position |

| Palladium(II) | Pd | Pivaloyl group at C3 | C4/C5 Arylation |

| Rhodium(III) | Rh | Trifluoroacetyl group at C3 | C4 Alkenylation |

| Copper-based | Cu | Unsaturated enone at C3 | C5 Alkylation |

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry is a rapidly growing field in chemical synthesis, offering significant advantages over traditional batch methods, such as improved safety, enhanced reaction control, and scalability. nih.govmdpi.com The application of flow chemistry to the synthesis of this compound and other indole derivatives is a promising area of research. nih.govmdpi.com

Key advantages of employing flow chemistry for indole synthesis include:

Precise Control of Reaction Parameters: Continuous flow reactors allow for tight control over temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and intermediates.

Telescoped Reactions: Multiple synthetic steps can be integrated into a continuous sequence, eliminating the need for intermediate isolation and purification, which saves time and reduces waste. nih.gov

Scalability: Flow processes can be readily scaled up by extending the operation time or by using parallel reactor systems.

Researchers are actively developing continuous flow methods for various indole syntheses, including the Fischer indole synthesis. nih.govmdpi.com Future work in this area will likely focus on designing integrated flow systems for the multi-step synthesis of this compound, starting from simple precursors. The use of immobilized catalysts and reagents within the flow system could further enhance the efficiency and sustainability of the process.

Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. rsc.org This involves a holistic approach that considers all aspects of the synthesis, from starting materials to final product. tandfonline.com

Key green chemistry strategies applicable to indole synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product. rsc.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. rsc.orgrsc.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep-eutectic liquids. researchgate.netgoogle.com

Catalysis: Employing catalysts to reduce energy consumption and minimize waste generation. researchgate.net The development of reusable catalysts is a key goal. google.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation. tandfonline.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. researchgate.net

Recent research has demonstrated the successful application of these principles in the synthesis of various indole derivatives. researchgate.netacs.orgnih.gov For example, multicomponent reactions have been developed for the sustainable synthesis of functionalized indoles under mild conditions. rsc.orgrsc.orgresearchgate.net Future efforts will likely focus on combining these strategies to develop a truly green and sustainable synthesis of this compound.

Exploration of Novel Reactivity Patterns at C4

The methanesulfonyloxy group at the C4 position of this compound serves as an excellent leaving group, enabling a variety of nucleophilic substitution reactions. However, current research is expanding beyond these traditional transformations to explore novel reactivity patterns.

One promising area is the use of this compound in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C and C-heteroatom bonds at the C4 position, providing access to a wide array of 4-substituted indoles that are otherwise difficult to synthesize. nih.govrsc.org Palladium-catalyzed reactions, for instance, have been developed for the C4-arylation of indoles. nih.govrsc.org

Furthermore, researchers are investigating the influence of the C4-mesyloxy group on the reactivity of other positions on the indole ring. The electron-withdrawing nature of the mesylate could potentially activate or deactivate other sites towards electrophilic or nucleophilic attack, opening up new avenues for regioselective functionalization. The exploration of intramolecular reactions, where the C4-mesyloxy group reacts with another substituent on the indole core, could lead to the synthesis of novel and complex fused-indole scaffolds. mdpi.com

Potential for Derivatization into Materials Science Applications

While indole derivatives are well-established in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. rsc.org The ability to introduce a wide range of functional groups at the C4 position via this compound provides a versatile platform for the design and synthesis of novel organic materials. rsc.org

Potential applications of C4-functionalized indole derivatives in materials science include:

Organic Light-Emitting Diodes (OLEDs): The introduction of conjugated systems at the C4 position can lead to the creation of indole-based chromophores with tunable emission properties. ktu.eduresearchgate.net Indole derivatives have been investigated as host materials and emitters in OLEDs. ktu.eduresearchgate.net